1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine
Description
Properties
CAS No. |
887587-10-2 |
|---|---|
Molecular Formula |
C18H27BrN2O2 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl 3-[[(2-bromophenyl)methylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-10-6-7-14(13-21)11-20-12-15-8-4-5-9-16(15)19/h4-5,8-9,14,20H,6-7,10-13H2,1-3H3 |
InChI Key |
GFWQQYWGRLOOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNCC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
- Boc Protection of Piperidine-3-Carbaldehyde :
- Starting material: Piperidine-3-carbaldehyde
- Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).
- Reductive Amination :
- React Boc-protected piperidine-3-carbaldehyde with 2-bromo-benzylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid.
Experimental Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Boc₂O, DMAP, DCM | 0°C → RT | 12 h | 95% |
| 2 | 2-Bromo-benzylamine, NaBH(OAc)₃, AcOH, DCM | RT | 24 h | 68% |
Key Observations
- Solvent : Dichloromethane optimizes Boc protection and reductive amination.
- Reducing Agent : NaBH(OAc)₃ minimizes side reactions compared to NaBH₄.
- Purification : Column chromatography (hexane/ethyl acetate, 3:1) achieves >98% purity.
Method 2: Alkylation with 2-Bromo-Benzyl Bromide
Reaction Scheme
- Boc Protection of 3-Aminomethyl-Piperidine :
- Starting material: 3-Aminomethyl-piperidine
- Boc protection using Boc₂O in tetrahydrofuran (THF) with triethylamine (TEA).
- Alkylation :
- React Boc-protected 3-aminomethyl-piperidine with 2-bromo-benzyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃).
Experimental Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Boc₂O, TEA, THF | 0°C → RT | 6 h | 92% |
| 2 | 2-Bromo-benzyl bromide, K₂CO₃, DMF | 60°C | 18 h | 74% |
Key Observations
- Base : K₂CO₃ enhances nucleophilic substitution efficiency.
- Side Products : Minimized by using anhydrous DMF and excess alkylating agent.
- Workup : Aqueous extraction followed by recrystallization (hexane/ethyl acetate).
Method 3: Mannich Reaction with Pre-Formated Piperidine
Reaction Scheme
Experimental Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Boc₂O, NaOH, H₂O/THF | 0°C → RT | 8 h | 88% |
| 2 | Formaldehyde, 2-bromo-benzylamine, EtOH | 50°C | 12 h | 58% |
Key Observations
- Limitations : Lower yield due to competing side reactions.
- Optimization : Use of catalytic HCl improves imine formation.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Reductive Amination | High selectivity, mild conditions | Requires aldehydes/amines | 68–75% |
| Alkylation | Scalable, robust | Risk of over-alkylation | 70–80% |
| Mannich Reaction | Single-pot synthesis | Lower yield, side products | 50–60% |
Critical Parameters for Optimization
- Boc Protection : Ensure complete protection to prevent side reactions during subsequent steps.
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction rates.
- Temperature Control : Exothermic reactions (e.g., alkylation) require gradual heating.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Typical conditions involve heating the reaction mixture in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Deprotection reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent such as dichloromethane (DCM) are commonly used.
Coupling reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and bases like potassium carbonate (K2CO3) are used under inert atmosphere conditions.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Deprotection reactions: The major product is the free amine derivative of the compound.
Coupling reactions: The major products are biaryl or diaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H27BrN2O2
- Molecular Weight : Approximately 369.297 g/mol
- Functional Groups :
- Piperidine ring
- Tert-butoxycarbonyl (Boc) group
- Bromo and amino groups
The presence of these functional groups enhances the compound's reactivity, making it suitable for various chemical transformations and biological interactions.
Medicinal Chemistry Applications
1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine has potential applications in drug development due to its structural similarities to known pharmacological agents. The following points highlight its medicinal chemistry implications:
- Building Block for Drug Synthesis : The compound can serve as a versatile building block in the synthesis of more complex molecules, particularly those targeting specific biological pathways. Its bromine atom allows for nucleophilic substitution reactions, while the amino group can be involved in coupling reactions.
- Potential Biological Activity : Although specific biological activity data for this compound is limited, similar compounds have been investigated for their pharmacological properties. Compounds with analogous structures have shown efficacy as analgesics, antidepressants, and anti-cancer agents, suggesting that 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine may exhibit significant biological effects pending further investigation .
Synthetic Applications
The synthetic utility of 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine lies in its functional groups, which allow for diverse pathways in organic chemistry:
- Protection and Deprotection Strategies : The Boc group is commonly used as a protecting group in organic synthesis. It enables selective reactions at other functional sites on the molecule. Upon deprotection, the amino group can be activated for further reactions such as acylation or alkylation.
-
Diverse Synthetic Pathways : The compound can undergo several transformations including:
- Nucleophilic substitutions due to the bromine atom.
- Coupling reactions facilitated by the amino group.
These transformations are essential in creating derivatives that may possess enhanced biological activity or improved pharmacokinetic properties.
Case Studies and Research Findings
While direct case studies specifically involving 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine are scarce, related research provides insights into its potential applications:
- Interaction Studies : Preliminary studies could focus on binding affinities to specific receptors or enzymes, assessing its therapeutic potential. Techniques like surface plasmon resonance or radiolabeled binding assays could be employed to quantify interactions and validate biological activity .
- Structural Analogues : Research on structurally similar compounds indicates that modifications to the piperidine structure can lead to varying degrees of biological activity. Investigating these analogues can inform the design of new therapeutic agents based on the core structure of 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine .
Mechanism of Action
The mechanism of action of 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that target specific receptors or enzymes. The molecular targets and pathways involved would vary based on the final compound synthesized from this intermediate.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substitutent Variations on the Benzyl Group
Halogen-Substituted Derivatives
- This may decrease reactivity in substitution reactions but improve metabolic stability.
- 1-Boc-3-[(2-fluoro-benzylamino)-methyl]-piperidine (CAS 887587-48-6): Molecular Formula: C₁₈H₂₇FN₂O₂ Molecular Weight: 322.42 Key Differences: The ortho-fluorine substituent introduces steric hindrance near the benzylamino group, which could influence binding affinity in receptor-ligand interactions.
Brominated Ethylamino Derivatives
Positional Isomerism on the Piperidine Ring
1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine (CAS 2033173-30-5):
- 1-BOC-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine (CAS 887583-95-1): Molecular Formula: C₁₈H₂₇BrN₂O₂ Molecular Weight: 383.32 Key Differences: The ethylamino substituent at the 4-position may reduce steric clash in synthetic pathways compared to 3-substituted analogs.
Functional Group Modifications
- N-Boc-3-(bromomethyl)piperidine (CAS 193629-39-9): Molecular Formula: C₁₁H₂₀BrNO₂ Molecular Weight: 280.19 Key Differences: The absence of the benzylamino group simplifies the structure, making it more reactive in nucleophilic substitutions but less versatile for targeted drug design.
- 1-Boc-3-aminomethyl-3-hydroxypiperidine: Molecular Formula: C₁₁H₂₂N₂O₃ Molecular Weight: 230.30 (estimated) Key Differences: The hydroxyl group increases hydrophilicity, enhancing aqueous solubility but reducing membrane permeability.
Biological Activity
1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes current findings regarding the biological activity of this compound, showcasing its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine is characterized by the following structure:
- Boc Group : A tert-butoxycarbonyl protecting group that enhances stability and solubility.
- Piperidine Ring : A six-membered ring containing nitrogen, which is a common scaffold in medicinal chemistry.
- Bromo-benzylamino Side Chain : This substituent is crucial for the compound's interaction with biological targets.
The presence of the bromine atom is particularly noteworthy as halogenated compounds often exhibit enhanced biological activity due to their ability to interact with various biological targets.
Antibacterial Activity
Recent studies have indicated that piperidine derivatives, including those similar to 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine, exhibit significant antibacterial properties. The mechanism of action often involves disrupting bacterial cell membrane integrity, which leads to increased permeability and subsequent cell death.
Efficacy Against Bacteria
In vitro tests have shown that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-Boc-Piperidine Derivative | Staphylococcus aureus | 75 |
| 1-Boc-Piperidine Derivative | E. coli | <125 |
| 1-Boc-Piperidine Derivative | Pseudomonas aeruginosa | 150 |
These results suggest that the introduction of specific substituents, such as bromine, can enhance antibacterial efficacy .
Antifungal Activity
The antifungal properties of piperidine derivatives have also been explored. Similar compounds have demonstrated effectiveness against fungal strains, although specific data on 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine is limited.
Study on Structural Activity Relationship (SAR)
A study focused on the SAR of piperidine derivatives highlighted the importance of substituent effects on biological activity. Compounds with electron-withdrawing groups (like bromine) showed improved activity against resistant bacterial strains compared to their non-halogenated counterparts .
Clinical Relevance
In a clinical context, compounds derived from piperidine have been evaluated for their potential in treating infections caused by multi-drug resistant bacteria. The structural modifications seen in 1-Boc-3-[(2-bromo-benzylamino)-methyl]-piperidine may position it as a candidate for further development in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
